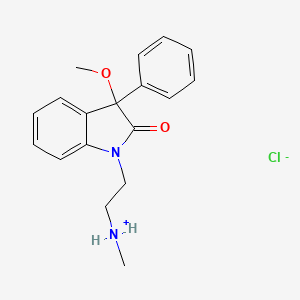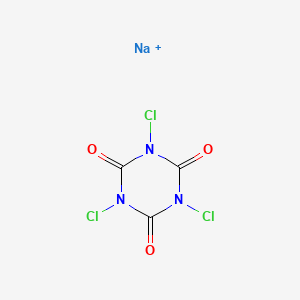
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-trichloro-, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-trichloro-, sodium salt is a chemical compound that belongs to the triazine family. This compound is known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. It is characterized by its triazine ring structure, which is a six-membered ring containing three nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-trichloro-, sodium salt typically involves the chlorination of cyanuric acid. The reaction is carried out in the presence of chlorine gas under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms. The resulting product is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. The process involves the chlorination of cyanuric acid in large reactors, followed by neutralization with sodium hydroxide. The product is then purified through crystallization and filtration to obtain the final compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-trichloro-, sodium salt undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The triazine ring can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: The compound can be hydrolyzed in the presence of water, leading to the formation of cyanuric acid and sodium chloride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Hydrolysis: The reaction is carried out in the presence of water and a catalyst such as hydrochloric acid.
Major Products Formed
Substitution Reactions: The major products formed are substituted triazine derivatives.
Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used.
Hydrolysis: The major products are cyanuric acid and sodium chloride.
Applications De Recherche Scientifique
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-trichloro-, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various triazine derivatives.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of herbicides, disinfectants, and water treatment chemicals.
Mécanisme D'action
The mechanism of action of 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-trichloro-, sodium salt involves the interaction of the triazine ring with various molecular targets. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to their inhibition. This mechanism is particularly useful in the development of antimicrobial and anticancer agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of plastics and resins.
2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride): Used as an intermediate in the synthesis of various chemicals.
1,3,5-Triazine-2,4,6-triyltrithio-triacetic acid: Used in the synthesis of metal-organic frameworks.
Uniqueness
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-trichloro-, sodium salt is unique due to its specific substitution pattern and the presence of sodium salt, which enhances its solubility and reactivity in aqueous solutions. This makes it particularly useful in applications where water solubility is essential, such as in water treatment and biological studies.
Propriétés
Numéro CAS |
29680-41-9 |
|---|---|
Formule moléculaire |
C3Cl3N3NaO3+ |
Poids moléculaire |
255.39 g/mol |
Nom IUPAC |
sodium;1,3,5-trichloro-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C3Cl3N3O3.Na/c4-7-1(10)8(5)3(12)9(6)2(7)11;/q;+1 |
Clé InChI |
XSXSKSKONCDOMZ-UHFFFAOYSA-N |
SMILES canonique |
C1(=O)N(C(=O)N(C(=O)N1Cl)Cl)Cl.[Na+] |
Numéros CAS associés |
87-90-1 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


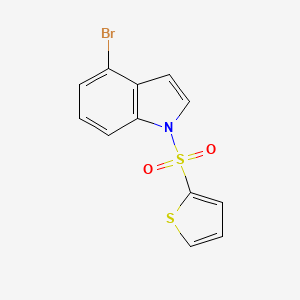
![4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol](/img/structure/B15344035.png)

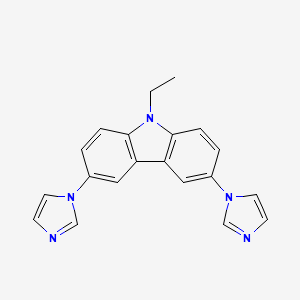


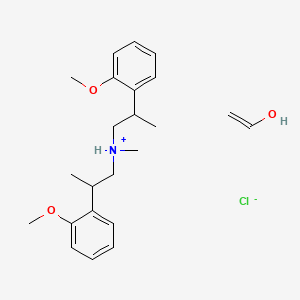
![[(3-Fluoro-4-nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B15344075.png)
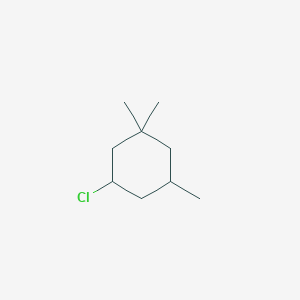

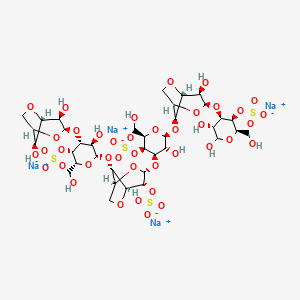
![[(1R,2S)-1-(4-aminobenzoyl)oxy-1,2,3,4-tetrahydronaphthalen-2-yl]-dimethylazanium chloride](/img/structure/B15344094.png)
